Pyrazinecarboxamide,N-ethyl-5-methyl-,4-oxide(9ci)

Description

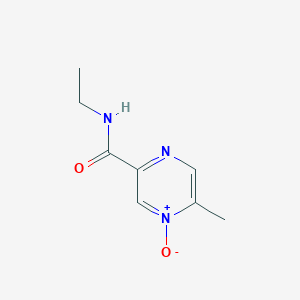

Pyrazinecarboxamide, N-ethyl-5-methyl-,4-oxide (9CI) is a pyrazine derivative characterized by an ethyl group on the carboxamide nitrogen, a methyl group at position 5, and an oxide group at position 4. Pyrazinecarboxamides are known for their role as prodrugs or enzyme inhibitors, with modifications to substituents influencing solubility, bioavailability, and target specificity .

Properties

CAS No. |

51037-29-7 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

N-ethyl-5-methyl-4-oxidopyrazin-4-ium-2-carboxamide |

InChI |

InChI=1S/C8H11N3O2/c1-3-9-8(12)7-5-11(13)6(2)4-10-7/h4-5H,3H2,1-2H3,(H,9,12) |

InChI Key |

OJGRSVZBPQGBMS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=NC=C([N+](=C1)[O-])C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrazine derivatives such as pyrazine-2-carboxylic acid or pyrazinamide serve as core scaffolds.

- Substituted pyrazines like 5-methyl-pyrazine derivatives.

- Alkylating agents for N-ethylation, such as ethyl halides.

- Oxidizing agents for N-oxidation, typically peracids or hydrogen peroxide derivatives.

Stepwise Synthesis

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-methyl-pyrazine-2-carboxamide | Starting from 5-methylpyrazine or pyrazin-2-carboxylic acid derivatives; amidation with ammonia or ammonium salts | Formation of 5-methyl-pyrazine-2-carboxamide intermediate |

| 2 | N-ethylation of the carboxamide nitrogen | Reaction with ethyl halides (e.g., ethyl bromide) in presence of base (e.g., K2CO3) | Introduction of N-ethyl substituent yielding N-ethyl-5-methyl-pyrazinecarboxamide |

| 3 | N-oxidation at the 4-position of pyrazine ring | Treatment with oxidants such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions | Formation of the N-oxide functional group at the 4-position, yielding Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide |

Representative Reaction Conditions

- Amidation typically conducted in polar solvents like ethanol or water under reflux.

- N-ethylation carried out in aprotic solvents such as DMF or acetone at room temperature or slightly elevated temperatures.

- N-oxidation performed at low temperatures (0–25°C) to avoid over-oxidation or ring degradation.

Purification and Characterization

- Crystallization from solvents such as ethanol, water, or mixed solvent systems (e.g., hexane/ethanol) is commonly used to purify the final compound.

- Chromatographic techniques (silica gel column chromatography) are employed to separate side products.

- Characterization includes melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material purity | >98% | Essential for high yield |

| Amidation temperature | 60–90°C | Reflux in ethanol or aqueous medium |

| N-ethylation reagent | Ethyl bromide or ethyl iodide | Stoichiometric or slight excess |

| N-ethylation solvent | DMF, acetone, or acetonitrile | Aprotic solvents preferred |

| N-oxidation reagent | mCPBA, hydrogen peroxide | Controlled addition to avoid side reactions |

| N-oxidation temperature | 0–25°C | Low temperature to maintain selectivity |

| Purification solvent | Ethanol, water, hexane/ethanol mixtures | Multiple recrystallizations may be needed |

| Yield | 60–85% (overall) | Dependent on reaction optimization |

Research Findings and Optimization Notes

- The N-oxidation step is critical and requires precise control; over-oxidation can lead to ring cleavage or unwanted side products.

- Alkylation at the amide nitrogen is facilitated by the electron-withdrawing nature of the pyrazine ring, but steric hindrance from the 5-methyl group can reduce reaction rates.

- Use of phase-transfer catalysts or microwave-assisted synthesis has been reported in related pyrazinecarboxamide derivatives to improve yields and reduce reaction times.

- Purification by crystallization is preferred over chromatography for scale-up due to cost and simplicity.

- Stability studies indicate that the N-oxide functional group is sensitive to strong acids and bases, necessitating mild conditions during workup and storage.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines and other reduced products.

Substitution: It can participate in substitution reactions where functional groups on the pyrazine ring are replaced with other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

2. Reaction Mechanisms

The compound can participate in several types of chemical reactions:

- Oxidation : Can be oxidized to form various derivatives.

- Reduction : Capable of being reduced to yield amines.

- Substitution : Engages in substitution reactions where functional groups on the pyrazine ring are replaced.

Biological Applications

1. Antimicrobial and Antiviral Properties

Research indicates that Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide displays promising antimicrobial and antiviral activities. In biological assays, it has shown effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents.

2. Anticancer Research

The compound is being explored for its anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation through specific molecular interactions, making it a candidate for further investigation in cancer therapeutics.

Medical Applications

1. Therapeutic Potential

In the medical field, Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide is under investigation for its therapeutic potential in treating diseases. Its interaction with biological targets suggests it could modulate enzyme activity and cellular processes, leading to various health benefits.

2. Drug Development

The compound is being evaluated as part of drug development programs aimed at targeting specific diseases. Its unique properties may allow it to interact effectively with biological receptors or enzymes involved in disease pathways.

Industrial Applications

1. Material Development

In industry, Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide is utilized in developing new materials due to its stability and reactivity. It can serve as a catalyst in various chemical processes, enhancing efficiency and product yield.

2. Chemical Processes

The compound's role as a catalyst extends to industrial chemical processes where it contributes to reaction optimization and product formation.

Mechanism of Action

The mechanism of action of Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of related pyrazinecarboxamide derivatives:

Key Findings from Research

Antiviral Activity: Favipiravir demonstrates 86% efficacy in influenza prophylaxis due to its ribophosphorylated active metabolite, T-705RTP, which inhibits viral RNA polymerase .

Antimycobacterial Activity: Unsubstituted Pyrazinecarboxamide (98-96-4) directly targets Mycobacterium tuberculosis with a prodrug mechanism, achieving solubility of 15 g/L in water .

Structural Modifications and Bioactivity :

Biological Activity

Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide (9ci), also known as pyrazinamide (PZA), is a compound of significant interest due to its biological activity, particularly in the treatment of tuberculosis. This article explores the pharmacological properties, mechanisms of action, therapeutic applications, and associated toxicities of this compound.

Pyrazinamide is a white crystalline powder that is sparingly soluble in water. It is classified as an anti-tuberculosis drug and has been recognized for its efficacy against Mycobacterium tuberculosis (M. tuberculosis). The active form of pyrazinamide is pyrazinoic acid (POA), which is generated through bioactivation within the body.

The primary mechanism by which pyrazinamide exerts its antibacterial effects involves the disruption of membrane energetics in M. tuberculosis. At acidic pH levels, which are prevalent in macrophages, POA inhibits membrane transport functions and disrupts energy production processes within the bacteria. This action is critical for its effectiveness against actively metabolizing bacteria but does not affect dormant forms of the bacterium, limiting its use as a long-term treatment option .

Pharmacokinetics

Pyrazinamide is well absorbed from the gastrointestinal tract with over 90% bioavailability. The plasma half-life is approximately 9 hours in patients with normal renal function. It readily crosses the blood-brain barrier, achieving concentrations in cerebrospinal fluid similar to those in plasma. Approximately 70% of an oral dose is excreted unchanged in urine, while the remainder is metabolized to inactive forms .

Therapeutic Applications

1. Tuberculosis Treatment

Pyrazinamide is a crucial component of short-course therapy regimens for tuberculosis, often used in combination with other first-line drugs such as isoniazid and rifampin. Its inclusion in treatment protocols has been associated with improved outcomes and reduced relapse rates due to its effectiveness against intracellular organisms .

2. Antitumor Activity

Recent studies have indicated that pyrazine derivatives, including modifications of pyrazinamide, exhibit antitumor activity. For example, racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate has shown significant antitumor effects in various in vivo models . This suggests potential avenues for further research into pyrazine derivatives as anticancer agents.

Side Effects and Toxicity

Despite its therapeutic benefits, pyrazinamide can cause several adverse effects:

- Hepatotoxicity : Occurs in approximately 15% of patients, leading to elevated liver enzymes and potential liver damage.

- Hyperuricemia : The drug inhibits uric acid excretion, which can lead to gout-like symptoms.

- Gastrointestinal Issues : Common side effects include nausea, vomiting, and loss of appetite.

- Allergic Reactions : Some patients may experience skin rashes or fever .

Case Studies

A comprehensive bioassay conducted on Fischer 344 rats and B6C3F1 mice assessed the carcinogenic potential of pyrazinamide. The study revealed no consistent evidence linking pyrazinamide to tumor development; however, some dose-related trends were noted in lymphoma incidence among female mice . This highlights the need for careful monitoring during clinical use.

Research Findings

Recent literature has expanded on the biological activities associated with pyrazine derivatives:

| Compound | Activity | IC50 Value |

|---|---|---|

| Cinnamic acid–pyrazine derivative | HCV NS5B RdRp inhibition | 0.69 μM |

| Pyrazine hybrid | Anti-inflammatory effects | Not specified |

| Ethyl 5-amino derivative | Antitumor activity | Not specified |

These findings underscore the versatility of pyrazine compounds in medicinal chemistry and their potential applications beyond tuberculosis treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing Pyrazinecarboxamide,N-ethyl-5-methyl-4-oxide(9ci) and its analogs?

Synthesis typically involves functionalizing the pyrazine core via nucleophilic substitution or oxidation reactions. For example:

- Ethylation and Methylation : Use ethylating agents (e.g., ethyl iodide) under basic conditions to introduce the N-ethyl group. Methylation at the 5-position can be achieved using methyl halides or diazomethane.

- Oxidation : The 4-oxide group is introduced via oxidation with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions .

- Purification : Recrystallization from methanol or aqueous ethanol ensures high purity, as solubility data indicate ~15 g/L in water and 13.8 mg/mL in methanol .

Q. How is X-ray crystallography applied to resolve the structural configuration of Pyrazinecarboxamide derivatives?

Key steps include:

- Crystal Growth : Co-crystallize the compound with carboxylic acids (e.g., succinic acid) to stabilize the lattice. Evidence from co-crystal studies (space group P 1 21/n 1, cell parameters a = 11.2 Å, b = 5.052 Å, c = 22.001 Å) highlights the importance of hydrogen bonding and π-π stacking .

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 293 K. Refinement with residual factors (R = 0.1764 for all reflections) ensures accuracy .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions, such as O–H···N hydrogen bonds, critical for understanding packing efficiency .

Q. What in vitro assays are validated for evaluating the antimycobacterial activity of Pyrazinecarboxamide analogs?

- MIC Determination : Use the microdilution method against Mycobacterium tuberculosis H37Rv. Pyrazinecarboxamide derivatives like pyrazinamide (MIC ~20 µg/mL) serve as benchmarks .

- Resazurin Reduction Assay (REMA) : Measure metabolic activity of mycobacteria via fluorescence to assess growth inhibition .

- Cytotoxicity Screening : Test compounds on Vero cells (CC50 > 100 µM) to ensure selectivity .

Advanced Research Questions

Q. What molecular mechanisms underlie bacterial resistance to Pyrazinecarboxamide-based antitubercular agents?

Resistance often arises from mutations in the pncA gene, which encodes pyrazinamidase. This enzyme activates prodrugs like pyrazinamide by converting them to pyrazinoic acid. Key strategies to overcome resistance include:

Q. How do co-crystallization techniques with carboxylic acids improve the dissolution profile of Pyrazinecarboxamide derivatives?

Co-crystals with dicarboxylic acids (e.g., succinic acid) enhance aqueous solubility by disrupting hydrophobic interactions. For example:

Q. What computational approaches predict the binding affinity of Pyrazinecarboxamide derivatives to viral RNA-dependent RNA polymerase (RdRp)?

- Molecular Docking : Use AutoDock Vina to simulate binding to RdRp active sites (e.g., Favipiravir’s interaction with conserved residues like Lys229 and Asp332 in influenza RdRp) .

- MD Simulations : Conduct 100-ns trajectories to assess stability of the ligand-RdRp complex, calculating binding free energies via MM-PBSA .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro groups at C6) with IC50 values to guide optimization .

Q. How do structure-activity relationship (SAR) studies inform the optimization of Pyrazinecarboxamide derivatives for enhanced pharmacokinetics?

- Lipophilicity Adjustment : Introduce polar groups (e.g., piperazine) to improve solubility while maintaining logP < 3.5 .

- Metabolic Stability : Replace labile methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation, as demonstrated in DGAT1 inhibitors (e.g., AZD7687, human t½ = 12 h) .

- Bioavailability : Co-administer with cyclodextrins to enhance oral absorption, achieving Cmax > 1 µg/mL in preclinical models .

Q. Which analytical techniques are critical for characterizing novel Pyrazinecarboxamide analogs?

- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

- NMR Spectroscopy : Confirm substituent positions via ¹H-NMR (e.g., methyl singlet at δ 2.35 ppm) and ¹³C-NMR (carboxamide carbonyl at δ 165 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ = 123.11 m/z for pyrazinamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.